molecular formula C8H7ClN2 B1588855 5-Chloro-2-methyl-2H-indazole CAS No. 541539-86-0

5-Chloro-2-methyl-2H-indazole

Cat. No. B1588855
M. Wt: 166.61 g/mol
InChI Key: ZIVDVXPZNUZSHT-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-indazole, also known as 5-chloro-2-methylindazole, is an organic compound with the molecular formula C7H6ClN3. This compound is a chlorinated derivative of indazole and is used in a variety of applications, including synthesis of pharmaceuticals, agricultural chemicals, and polymers. It has a melting point of 108-109 °C and a boiling point of 200-201 °C. 5-Chloro-2-methyl-2H-indazole is a colorless to pale yellow crystalline solid with a faint odor.

Scientific Research Applications

Antagonist of TRPA1 Ion Channel

Research led by Rooney et al. (2014) discovered that derivatives of the indazole compound, particularly 5-(2-chlorophenyl)indazole, act as antagonists of the transient receptor potential A1 (TRPA1) ion channel. This finding is significant in understanding and potentially treating inflammatory pain【Rooney et al., 2014】.

Synthesis of 2H-Indazoles

Halland et al. (2009) explored a palladium-catalyzed domino reaction for the synthesis of 2H-indazoles, highlighting their growing importance in drug discovery. Indazoles are recognized for their ability to interact with various biological targets, emphasizing their significance in medicinal chemistry【Halland et al., 2009】.

Herbicidal Activity

A study by Hwang et al. (2005) synthesized 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives and assessed their herbicidal activities. These compounds demonstrated potent herbicidal activity and good rice selectivity, making them relevant in agricultural applications【Hwang et al., 2005】.

Antitumor Activities

Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, exhibiting noticeable antitumor activities. This research provides a foundation for developing new antitumor agents based on the 2H-indazole scaffold【Chu De-qing, 2011】.

Crystal Structure Analysis

Kouakou et al. (2015) studied the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, providing insights into its molecular arrangement. Understanding the crystal structure of indazole derivatives is crucial for further applications in materials science and drug design【Kouakou et al., 2015】.

Antioxidant Properties

Polo et al. (2016) conducted a study on tetrahydroindazoles, revealing their potential as antioxidants. This research could have implications for the development of new antioxidant agents【Polo et al., 2016】.

Monoamine Oxidase B Inhibitors

Tzvetkov et al. (2014) identified indazole- and indole-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B). These findings are significant for treating neurological disorders【Tzvetkov et al., 2014】.

Antibacterial and Antifungal Agent

Panda et al. (2022) highlighted indazole's role as a biological heterocyclic compound with potent antibacterial and antifungal properties. This research expands the potential use of indazole derivatives in treating infections【Panda et al., 2022】.

SAH/MTA Nucleosidase Inhibitors

Li et al. (2003) designed a novel indazole-containing inhibitor series for S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, exhibiting broad-spectrum antimicrobial activity. This discovery contributes to the development of new antimicrobial agents【Li et al., 2003】.

properties

IUPAC Name

5-chloro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVDVXPZNUZSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453367
Record name 5-CHLORO-2-METHYL-2H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-2H-indazole

CAS RN

541539-86-0
Record name 5-CHLORO-2-METHYL-2H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cheung, A Boloor, JA Stafford - The Journal of Organic …, 2003 - ACS Publications
… 5-Chloro-2-methyl-2H-indazole (2f). White solid: mp 62−64 C (EtOAc); 1 H NMR (400 MHz, DMSO-d 6 ) δ 8.37 (s, 1H), 7.73 (d, 1H, J = 8.9 Hz), 7.64 (s, 1H), 6.98 (dd, 1H, J = 8.9 and 1.8 …
Number of citations: 65 pubs.acs.org

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